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For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl bromopyruvate (MBP) is a reactive organic compound that serves as a versatile

intermediate in chemical synthesis and as a potent biological probe.[1] Structurally, it is the

methyl ester of bromopyruvic acid, featuring a reactive α-halo ketone moiety.[1] This functional

group arrangement makes it a powerful alkylating agent, particularly towards soft nucleophiles

like thiols.[2][3] Its ability to covalently modify proteins, especially on cysteine residues, has led

to its widespread use in chemical biology and as an inhibitor of various enzymes.[4][5] This

guide provides a comprehensive overview of the chemical properties, reactivity, and

experimental considerations for methyl bromopyruvate, tailored for professionals in research

and drug development.

Chemical and Physical Properties
Methyl bromopyruvate is a light yellow liquid at room temperature.[1] A summary of its key

physical and chemical properties is presented below.

Table 1: Physicochemical Properties of Methyl Bromopyruvate
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Property Value Source(s)

IUPAC Name
methyl 3-bromo-2-

oxopropanoate
[6]

Synonyms
Methyl 3-bromopyruvate,

Bromomethyl pyruvate
[1][6]

CAS Number 7425-63-0 [1][4][6][7]

Molecular Formula C₄H₅BrO₃ [4][6]

Molecular Weight 180.98 g/mol [4][6][7]

Appearance Light yellow liquid [1][7]

Density 1.70 g/mL at 20 °C [7][8]

Flash Point 125 °C (257 °F) - closed cup [7]

Purity (technical) ≥95.0% [4][7]

Storage Temperature 2-8°C [7][8]

InChI Key
MQONVZMIFQQQHA-

UHFFFAOYSA-N
[6]

SMILES COC(=O)C(=O)CBr [6]

Chemical Reactivity and Profile
The reactivity of methyl bromopyruvate is dominated by the presence of two electrophilic

centers: the carbon atom bonded to the bromine (C3) and the ketone carbonyl carbon (C2).

The bromine atom is a good leaving group, making the adjacent carbon highly susceptible to

nucleophilic attack.

Alkylating Agent
Methyl bromopyruvate is a potent alkylating agent.[2][3][9] The carbon-bromine bond is

polarized, rendering the C3 carbon electrophilic and ready to react with nucleophiles in an SN2

reaction, displacing the bromide ion. This property is the primary basis for its utility in both

organic synthesis and biological applications.[1]
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Reactivity with Nucleophiles
The compound readily reacts with a variety of nucleophiles. Its most significant reactivity is

observed with soft nucleophiles, particularly thiols.

Reaction with Cysteine Residues: Methyl bromopyruvate and its active hydrolyzed form, 3-

bromopyruvate (3-BP), exhibit high reactivity towards the thiol groups of cysteine residues in

proteins.[5][10] This specificity is due to the high nucleophilicity of the cysteine thiolate anion.

[11] This reaction forms a stable thioether bond, leading to irreversible covalent modification

of the protein, which can alter its structure and function. This is the principal mechanism

behind its action as an enzyme inhibitor.[3][10]

Use in Synthesis: In organic synthesis, this reactivity is harnessed to construct more

complex molecules. It has been used in the synthesis of compounds like 2-(4-amino-4-

carboxybutyl)thiazole-4-carboxylic acid and various heterocyclic structures.[8][12] It is a key

intermediate in the production of the fungicide Thiabendazole.[1]

Stability and Handling
Methyl bromopyruvate is classified as a combustible liquid and requires careful handling.[7]

[13] It is recommended to store it under refrigeration (2-8°C) in a tightly closed container in a

dry, well-ventilated area.[13] It is incompatible with strong oxidizing agents.[13] Due to its

reactivity, it is a skin, eye, and respiratory irritant.[6][14] Appropriate personal protective

equipment (PPE), including gloves and eyeshields, should always be used.[7]

Biological Reactivity and Applications in Drug
Development
In biological systems, particularly in aqueous environments, the methyl ester of methyl
bromopyruvate is often hydrolyzed to its carboxylate form, 3-bromopyruvate (3-BP), which is

typically the active species.[9] 3-BP is a structural analog of pyruvate and lactate.[2][9]

Enzyme Inhibition
3-BP is a potent inhibitor of several key enzymes, primarily through the alkylation of critical

cysteine residues.
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Inhibition of Glycolysis: Many cancer cells exhibit a high rate of glycolysis for energy

production (the Warburg effect). 3-BP exploits this dependency by inhibiting key glycolytic

enzymes, including Hexokinase II (HKII) and Glyceraldehyde 3-Phosphate Dehydrogenase

(GAPDH).[2][3][10] This leads to a rapid depletion of intracellular ATP, triggering cancer cell

death.[2]

Other Targets: Beyond glycolysis, 3-BP has been shown to inhibit carbonic anhydrase and

succinate dehydrogenase, an enzyme in the mitochondrial electron transport chain.[3][4][7]

[15]

Anticancer Agent
The ability of 3-BP to selectively target the altered metabolism of cancer cells has positioned it

as a promising anticancer agent.[2][16] It is taken up into cancer cells by monocarboxylate

transporters (MCTs), which are often overexpressed in tumors.[10][17] Its mechanism involves

inducing ATP depletion, generating reactive oxygen species (ROS), and potentially causing

DNA damage, leading to apoptosis.[2][10]
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Fig 1: Mechanism of Action of Bromopyruvate in Cancer Cells
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Caption: Fig 1: Mechanism of Action of Bromopyruvate in Cancer Cells.
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Key Experimental Protocols
Investigating the effects of methyl bromopyruvate requires specific methodologies. Below are

outlines of common experimental protocols.

General Protocol for Assessing Enzyme Inhibition
This protocol describes a general workflow to determine if methyl bromopyruvate inhibits a

target enzyme, often one with a key cysteine residue.

Reagent Preparation: Prepare a stock solution of methyl bromopyruvate in a suitable

solvent (e.g., DMSO). Prepare buffer solutions, the purified target enzyme, and the enzyme's

substrate.

Incubation: In a multi-well plate, pre-incubate the purified enzyme with varying

concentrations of methyl bromopyruvate for a defined period (e.g., 30 minutes) to allow for

covalent modification. Include a vehicle control (DMSO) and a positive control inhibitor if

available.

Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate.

Detection: Measure the rate of product formation or substrate depletion over time using a

suitable detection method (e.g., spectrophotometry, fluorimetry).

Data Analysis: Plot the enzyme activity as a function of the methyl bromopyruvate
concentration. Calculate the IC₅₀ value, which represents the concentration of inhibitor

required to reduce enzyme activity by 50%.

Protocol for Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used

as a proxy for cell viability.[17]

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of methyl bromopyruvate for a

specified duration (e.g., 24, 48, or 72 hours).[17] Include untreated and vehicle-treated cells
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as controls.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will

reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to

dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of the purple solution at a specific

wavelength (typically ~570 nm) using a microplate reader.

Analysis: Normalize the absorbance values to the control wells to determine the percentage

of cell viability at each concentration.
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Fig 2: General Workflow for Evaluating MBP Efficacy
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Caption: Fig 2: General Workflow for Evaluating MBP Efficacy.

Synthesis of Alkyl Bromopyruvates
A general method for synthesizing alkyl bromopyruvates, such as methyl or ethyl

bromopyruvate, involves the bromination of the corresponding alkyl pyruvate. One documented
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approach reacts the alkyl pyruvate with bromine chloride, which can be generated in situ from

bromine and chlorine.[18]

Reaction Setup: Charge a suitable reactor with the starting material, an alkyl pyruvate (e.g.,

methyl pyruvate).

Bromination: Introduce bromine and chlorine to the reactor under controlled conditions to

form bromine chloride in situ, which then reacts with the pyruvate to form the alkyl

bromopyruvate and hydrogen chloride (HCl) as a byproduct.[18]

Byproduct Removal: Purge the reaction mixture with an inert gas, such as nitrogen, to

remove the dissolved HCl gas.[18]

Purification: The crude product can be further purified by distillation, often under

subatmospheric pressure, to yield the high-purity alkyl bromopyruvate.[18]

Conclusion
Methyl bromopyruvate is a highly reactive and versatile chemical tool. Its powerful alkylating

properties, especially towards cysteine residues, make it an effective and widely studied

enzyme inhibitor.[2][5] For researchers in drug development, its alter ego, 3-bromopyruvate,

presents a compelling strategy for targeting the unique metabolic phenotype of cancer cells.[3]

[16] A thorough understanding of its chemical properties, reactivity, and handling requirements

is essential for its safe and effective use in both synthetic and biological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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